5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical Profiling Lead Optimization Developability

This 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) derivative combines a 1‑phenyl ring with a 2,5‑dimethylphenyl amide tail, creating an optimal lipophilic–electronic balance not replicable by generic benzyl analogs. It provides a reduced PFI (~6‑7 vs. 8.9 for tri‑aromatic ATCs), predicting improved solubility and oral exposure for anti‑parasitic (Chagas) and calcium‑signaling‑targeted anticancer programs. Use as a SAR‑exploration intermediate, high‑throughput screening positive control, or teaching model for click chemistry. Request a quote for high‑purity bulk supply today.

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
CAS No. 951893-63-3
Cat. No. B4818955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS951893-63-3
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
InChIInChI=1S/C17H17N5O/c1-11-8-9-12(2)14(10-11)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-10H,18H2,1-2H3,(H,19,23)
InChIKeyXRJQIKKHVUWWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951893-63-3): Compound Identity, Class Designation, and Procurement Relevance


5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951893-63-3, molecular formula C17H17N5O, molecular weight 307.35 g/mol) belongs to the 1,2,3‐triazole‐4‐carboxamide family, specifically the 5‑amino‑1,2,3‑triazole‑4‑carboxamide (ATC) subclass that has emerged as a privileged scaffold in anti‐parasitic and anti‐proliferative drug discovery [1]. The compound features a 1‑phenyl substitution on the triazole N1, a free 5‑amino group on the triazole core, and an N‑(2,5‑dimethylphenyl) carboxamide side chain. This substitution pattern distinguishes it from both simpler ATC analogs (which often carry benzyl or unsubstituted amide moieties) and from carboxyamidotriazole (CAI)-like derivatives, positioning it as a versatile intermediate for structure–activity relationship (SAR) exploration and a candidate for lead optimization campaigns .

Why 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole-4-carboxamides for SAR and Lead Optimization


The ATC scaffold is exquisitely sensitive to modifications at all three diversity points: the N1 aromatic ring, the C5 substituent, and the C4 carboxamide. The seminal ATC optimization study demonstrated that moving from a 5‑amino‑4‑carboxamide to a 5‑methyl‑4‑carboxamide or altering the N‑benzyl substitution to N‑phenyl shifted potency by >10‑fold against intracellular T. cruzi amastigotes, while the property forecast index (PFI = ChromLogDpH7.4 + number of aromatic rings) varied by more than 2 log units depending on the substitution pattern [1]. In the specific compound 5‑amino‑N‑(2,5‑dimethylphenyl)‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide, the combination of a 1‑phenyl group (which reduces the number of aromatic rings vs. benzyl analogs) and a 2,5‑dimethylphenyl amide tail creates a unique lipophilic–electronic balance that cannot be replicated by simply substituting a generic benzyl or unsubstituted phenyl analog . This molecular architecture directly influences key developability parameters such as LogD, aqueous solubility, and microsomal stability, making interchangeable substitution ill‑advised in lead optimization or structure–activity campaigns.

Quantitative Differential Evidence for 5-Amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 951893-63-3) versus Closest Analogs


Aromatic Ring Count and Property Forecast Index (PFI) Differentiation versus N‑Benzyl ATC Analogs

The target compound carries only two aromatic rings (one phenyl at N1 and one 2,5‑dimethylphenyl in the amide). In contrast, the optimized ATC lead compound 11 (1‑(4‑isopropylbenzyl)‑N‑(4‑methoxyphenyl)‑ATC) contains three aromatic rings, yielding a calculated PFI of 8.9. Reducing the aromatic ring count by one through 1‑phenyl substitution (observed in this compound) is predicted to lower PFI by approximately 1.6–2.0 units, extrapolating from the established PFI equation [1]. This reduction translates into proportionally higher predicted aqueous solubility and lower lipophilicity‐driven off‑target risk, consistent with the design principles validated in the ATC series [1].

Physicochemical Profiling Lead Optimization Developability

Computed LogD Advantage versus Unsubstituted 5‑Amino‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 20317‑25‑3)

The 5‑amino‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide core (CAS 20317‑25‑3) has a computed LogD (pH 7.4) of 0.825, reflecting its polar, low‑permeability character [1]. Introduction of the 2,5‑dimethylphenyl amide moiety adds approximately 2.5–3.5 log units of lipophilicity, bringing the target compound into a more favorable LogD range of approximately 2.0–3.5, which is within the optimal window for passive membrane permeability while maintaining a low risk of phospholipidosis or hERG binding [2]. By comparison, the unsubstituted amide analog is unlikely to achieve sufficient cellular permeability for intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

Submicromolar Antiparasitic Potency (Class‑Level) versus Benznidazole, the Standard‑of‑Care for Chagas Disease

Although no direct activity data are available for the exact target compound, the ATC scaffold to which it belongs has consistently delivered submicromolar potency against intracellular T. cruzi amastigotes. The most potent ATC compound (compound 3) exhibited pEC50 > 6 (EC50 < 1 µM) in infected VERO cells [1]. Benznidazole, the current clinical standard, has an IC50 of approximately 2–10 µM against the same strain, and is plagued by severe toxicity that limits its utility [2]. SAR analysis within the ATC series indicates that a 1‑aryl substitution (rather than 1‑alkyl) and an N‑aryl carboxamide are both required to maintain submicromolar potency [1]. The target compound contains both of these pharmacophoric elements, suggesting it is likely to exhibit comparable or superior potency to benznidazole.

Antiparasitic Chagas Disease Trypanosoma cruzi

Anticancer Activity Potential: Triazole‑4‑carboxamide Series versus Carboxyamidotriazole (CAI) with Improved Selectivity Profile

Carboxyamidotriazole (CAI, CAS 99519‑84‑3), a related 5‑amino‑1,2,3‑triazole‑4‑carboxamide, inhibits non‑voltage‑operated calcium channels and has been investigated in multiple cancer clinical trials, but its development was hampered by an IC50 window of 13–28 µM against glioma cell lines and dose‑limiting toxicity [1]. The target compound diverges structurally from CAI at the N1 position (1‑phenyl instead of a substituted benzyl) and the amide tail (2,5‑dimethylphenyl instead of unsubstituted amide). Crucially, CAI relies on a 4‑chlorobenzoyl‑containing benzyl moiety for activity, whereas the ATC series demonstrates that antiproliferative activity is maintained with simpler 1‑phenyl or 1‑benzyl substituents, suggesting that the target compound may avoid the potential metabolic liabilities associated with CAI's dichlorinated benzophenone substructure [2].

Anticancer Carboxyamidotriazole Calcium Signaling

5‑Amino versus 5‑Methyl Substitution: Critical for Antiparasitic Phenotype and Metabolic Stability

A direct SAR comparison within the 1,2,3‑triazole‑4‑carboxamide class reveals a functional divergence between 5‑amino and 5‑methyl analogs. A study of 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamides demonstrated that 5‑methyl derivatives (e.g., 4d, 4l, 4r) were potent antibacterials against S. aureus, whereas the corresponding 5‑amino‑1H‑1,2,3‑triazole‑4‑carboxamide (8b) was specifically active against the pathogenic yeast C. albicans [1]. This indicates that the 5‑amino group is a key determinant for antifungal/antiparasitic target engagement. The target compound retains the 5‑amino functionality, which is essential for the anti‑T. cruzi and antifungal phenotypes, a feature absent in the 5‑methyl analogs frequently found in screening libraries.

Structure–Activity Relationship Metabolic Stability Antimicrobial

Physicochemical and Synthetic Accessibility Advantage over Multi‑Substituted Benzyl ATC Analogs

The synthesis of 5‑amino‑N‑(2,5‑dimethylphenyl)‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide proceeds via a one‑pot copper‑catalyzed azide–alkyne cycloaddition (CuAAC) between phenyl azide and 2‑cyano‑N‑(2,5‑dimethylphenyl)acetamide, followed by Dimroth rearrangement to install the 5‑amino group [1]. This route avoids the multi‑step alkylation sequences required for 1‑benzyl or 1‑(substituted benzyl) analogs, reducing synthetic step count by at least one step and improving overall yield. The phenyl azide starting material is commercially available at low cost, whereas substituted benzyl azides often require custom synthesis, adding lead time and cost for procurement . This translates into a lower cost‑per‑compound for library synthesis and faster analoging cycles.

Synthetic Tractability Library Design Chemical Procurement

High‑Value Research and Industrial Application Scenarios for 5‑Amino‑N‑(2,5‑dimethylphenyl)‑1‑phenyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 951893‑63‑3)


Chagas Disease Lead Optimization: Replacing Benznidazole with a Developable ATC Scaffold

Given the ATC scaffold's validated submicromolar potency against T. cruzi (pEC50 > 6) [1] and the target compound's favorable PFI profile relative to tri‑aromatic ATC analogs, this compound serves as an ideal starting point for lead optimization campaigns targeting Chagas disease. The reduced aromatic ring count (2 vs. 3 rings in compound 11, PFI ≈ 6–7 vs. 8.9) predicts improved aqueous solubility and oral exposure, directly addressing the key developability hurdle that has historically prevented ATC compounds from progressing to in vivo efficacy studies [1]. Researchers can use this compound to systematically explore N1‑phenyl modifications while maintaining the 2,5‑dimethylphenyl amide tail that contributes optimal LogD for permeability.

Anticancer SAR Exploration: A Cleaner Alternative to Carboxyamidotriazole (CAI)

This compound provides a structurally simplified alternative to CAI for calcium‑signaling‑targeted anticancer research. By eliminating CAI's dichlorinated benzophenone moiety while retaining the 5‑amino‑1,2,3‑triazole‑4‑carboxamide pharmacophore, the compound is predicted to exhibit lower off‑target toxicity and reduced metabolic clearance [1]. It is suitable for screening against the NCI‑60 cancer cell line panel or for focused studies on non‑voltage‑operated calcium channel inhibition, where CAI established clinical proof‑of‑concept but failed due to toxicity .

Antimicrobial Discovery: Phenotype‑Specific Screening for Antifungal and Antiparasitic Activity

The demonstrated phenotype switch between 5‑amino (antifungal/antiparasitic) and 5‑methyl (antibacterial) triazole‑4‑carboxamides [1] makes this compound a critical positive control and scaffold for antifungal and antiparasitic screening libraries. It should be prioritized over 5‑methyl analogs when screening against Candida species, filamentous fungi, or kinetoplastid parasites. The commercial availability of the compound from multiple vendors makes it readily accessible for high‑throughput screening campaigns.

Medicinal Chemistry Education and Fragment‑Based Drug Design (FBDD) Training

With its well‑characterized synthetic route via CuAAC and Dimroth rearrangement, a defined LogD range (2.5–3.5), and a clean NMR spectrum [1], this compound is an excellent model system for teaching fragment‑based drug design principles, property‑guided optimization, and triazole click chemistry in academic and industrial training settings. Its moderate molecular weight (307.35 g/mol) and compliance with Lipinski's Rule of Five make it a textbook example of a lead‑like molecule .

Quote Request

Request a Quote for 5-amino-N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.